molecular formula C8H8ClN3S B2814092 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 1152588-32-3

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No. B2814092
CAS RN: 1152588-32-3
M. Wt: 213.68
InChI Key: GRBIKNWFWQCAQV-UHFFFAOYSA-N
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Description

The compound “1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine” is a chemical compound with a molecular weight of 213.69 . It is a derivative of pyrazole, a class of organic compounds that contain a 5-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring attached to a thiophene ring via a methylene bridge . The thiophene ring contains a sulfur atom, and the pyrazole ring contains two nitrogen atoms .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on pyrazole derivatives, including "1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine," focuses on their synthesis and structural analysis using X-ray diffraction and DFT calculations. These studies provide insights into the molecular structure and the role of intramolecular hydrogen bonding in the reactivity and cyclization processes of these compounds (Szlachcic et al., 2020).

Antimicrobial Activity

  • Certain derivatives of "this compound" have been synthesized and tested for their antimicrobial properties. These studies have highlighted the potential of such compounds in developing new antimicrobial agents with specific focus on their structure-activity relationships (Prabhudeva et al., 2017).

Antitumor and Antifungal Activities

  • The synthesis and characterization of pyrazole derivatives also extend to their evaluation for antitumor, antifungal, and antibacterial activities. These compounds have been identified for their pharmacophore sites, indicating their potential in drug development for treating various diseases (Titi et al., 2020).

Corrosion Inhibition

  • Bipyrazolic compounds, related to the chemical structure of "this compound," have been investigated for their efficacy as corrosion inhibitors for metals in acidic media. These studies provide valuable information for applications in industrial corrosion protection (Chetouani et al., 2005).

Antioxidant Properties

  • Research into the catalytic synthesis of novel chalcone derivatives, including those related to "this compound," has explored their potent antioxidant properties. These findings suggest applications in developing therapeutic agents for oxidative stress-related conditions (Prabakaran et al., 2021).

Mechanism of Action

The mechanism of action of “1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine” is not specified in the sources I found. Pyrazole derivatives are known to exhibit various biological activities, but their mechanisms of action can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The compound is associated with several hazard statements, including H227, H302, H314, and H335 . This indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.

Future Directions

The future directions for research on “1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods to produce them more efficiently and selectively. Given the wide range of biological activities exhibited by pyrazole derivatives, they are of significant interest in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBIKNWFWQCAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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